molecular formula C18H17F2NO4S B2560922 1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide CAS No. 1428364-65-1

1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide

Cat. No.: B2560922
CAS No.: 1428364-65-1
M. Wt: 381.39
InChI Key: IMMYXMADPPOMCQ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide is a useful research compound. Its molecular formula is C18H17F2NO4S and its molecular weight is 381.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Development of Chemoselective N-Acylation Reagents : Research has led to the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as sufficiently chemoselective N-acylation reagents, showcasing the importance of structural reactivity relationships in organic synthesis (Kondo et al., 2000).

  • Self-Assembly Structures : Studies on diethyltin-based compounds derived from sulfonate-phosphonate ligands reveal insights into the synthesis and characterization of materials with potential applications in nanotechnology and materials science (Shankar et al., 2011).

Molecular Interactions and Properties

  • Self-association in Solution : The structure and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution have been explored using IR spectroscopy and quantum chemical methods, contributing to the understanding of molecular interactions in organic compounds (Sterkhova et al., 2014).

  • Fluorination Techniques : Research on the selective monofluorination of 1,3-dicarbonyls using difluorobis(fluoroxy)methane highlights advancements in fluorination techniques, critical for the development of fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (Bailey et al., 2002).

Applications in Catalysis

  • Asymmetric Hydrogenation : The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, catalyzed by a specific iridium complex, demonstrates the potential of these catalysts in producing chiral alcohols, which are valuable in the synthesis of pharmaceuticals and fine chemicals (Ohkuma et al., 2007).

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4S/c1-24-17-6-2-3-7-18(17)25-9-5-4-8-21-26(22,23)13-14-10-15(19)12-16(20)11-14/h2-3,6-7,10-12,21H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMYXMADPPOMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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